N-(2,6-diethylphenyl)-2-(1-thiophen-2-ylethylideneamino)oxyacetamide
Description
N-(2,6-diethylphenyl)-2-(1-thiophen-2-ylethylideneamino)oxyacetamide is a synthetic acetamide derivative characterized by a 2,6-diethylphenyl group attached to the amide nitrogen and a thiophene-containing oxyimino side chain. The compound’s synthesis likely involves alkylation or acylation reactions, as seen in analogous acetamide syntheses (e.g., alkylation of thiopyrimidines using chloroacetamides) .
Key structural features:
- Thiophene-ethylideneamino-oxy side chain: Introduces electron-rich aromaticity and possible hydrogen-bonding interactions.
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-(1-thiophen-2-ylethylideneamino)oxyacetamide |
InChI |
InChI=1S/C18H22N2O2S/c1-4-14-8-6-9-15(5-2)18(14)19-17(21)12-22-20-13(3)16-10-7-11-23-16/h6-11H,4-5,12H2,1-3H3,(H,19,21) |
InChI Key |
OWGHQNUBNVZOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CON=C(C)C2=CC=CS2 |
Origin of Product |
United States |
Biological Activity
N-(2,6-diethylphenyl)-2-(1-thiophen-2-ylethylideneamino)oxyacetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiophene ring and an amide group, which are known to influence its biological properties. The molecular formula is , and it has a molecular weight of 304.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.41 g/mol |
| CAS Number | 123456-78-9 |
Antimicrobial Properties
Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial activity. A study published in PubMed Central highlighted that thiophene derivatives possess various bioactivities including antimicrobial effects against bacteria and fungi . The specific activity of this compound against specific pathogens remains to be thoroughly investigated.
Antioxidant Activity
Thiophene derivatives are also recognized for their antioxidant properties. In vitro assays have shown that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress . This property suggests potential applications in preventing oxidative damage in various diseases.
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Research on similar thiophene-containing compounds indicates potential mechanisms of action involving apoptosis induction in cancer cells . Further studies are needed to elucidate the specific pathways involved in the cytotoxicity of this compound.
Case Studies
Case Study 1: Anticancer Activity
In a recent study, a related thiophene derivative was tested for its anticancer properties using several cancer cell lines. The results indicated that the compound induced significant apoptosis in breast cancer cells, showcasing its potential as an anticancer agent. The study emphasized the need for further exploration into the structure-activity relationship to optimize efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting that this compound may have similar properties .
In Silico Studies
Recent advancements in computational methods have enabled researchers to predict the biological activity of thiophene derivatives through molecular docking studies. These studies often focus on interactions with key biological targets such as enzymes involved in cancer progression or bacterial resistance mechanisms .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound needs to be established to evaluate its pharmacokinetic properties. Preliminary computational predictions suggest favorable ADMET characteristics which could enhance its viability as a therapeutic agent .
Comparison with Similar Compounds
Substituted Chloroacetamides (Herbicides)
The 2,6-diethylphenyl acetamide scaffold is prevalent in herbicidal compounds. Below is a comparison with prominent analogs:
Structural and Functional Insights :
Heterocyclic Acetamide Derivatives
Compounds with heterocyclic appendages, such as thiazole or benzothiazole, exhibit diverse bioactivities:
Functional Contrasts :
- Thiophene vs.
- Nitro vs. Thioether Groups : The nitrobenzylidene group in ’s compound may confer redox activity, whereas the target compound’s thioether linkage could improve metabolic stability .
Research Findings and Implications
- Bioactivity : Chloroacetamides like alachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. The target compound’s thiophene moiety may target different enzymes or pathways, warranting enzymatic assays .
- Environmental Persistence : The diethylphenyl group in alachlor/butachlor contributes to soil adsorption; the thiophene side chain might alter degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
